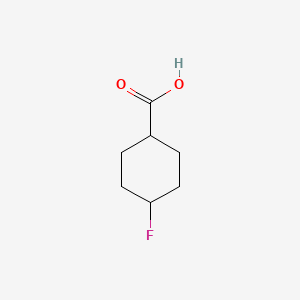

trans-4-Fluorocyclohexanecarboxylic Acid

Descripción general

Descripción

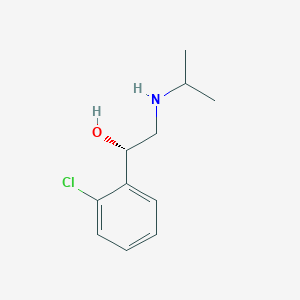

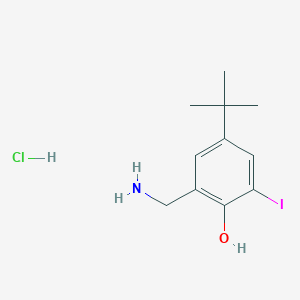

“trans-4-Fluorocyclohexanecarboxylic Acid” is a chemical compound with the molecular formula C7H11FO2 . It has an average mass of 146.159 Da and a monoisotopic mass of 146.074310 Da .

Molecular Structure Analysis

The molecular structure of “trans-4-Fluorocyclohexanecarboxylic Acid” consists of a six-membered cyclohexane ring with a fluorine atom and a carboxylic acid group attached . The InChI string representation of the molecule isInChI=1S/C7H11FO2/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4H2,(H,9,10) . Physical And Chemical Properties Analysis

“trans-4-Fluorocyclohexanecarboxylic Acid” has a molecular weight of 146.16 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The XLogP3-AA value, which is a measure of the compound’s lipophilicity, is 1.4 .Aplicaciones Científicas De Investigación

Proteomics Research

trans-4-Fluorocyclohexanecarboxylic Acid: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a biochemical tool to investigate protein interactions and stability, as well as post-translational modifications .

Medicinal Chemistry

In medicinal chemistry, 4-fluorocyclohexanecarboxylic acid serves as a building block for the synthesis of potential therapeutic agents. Its fluorinated cyclohexane ring can be incorporated into drug molecules to improve their pharmacokinetic properties, such as increased metabolic stability and membrane permeability .

Organic Synthesis

This compound is also valuable in organic synthesis. It can act as an intermediate in the preparation of more complex organic molecules. Its carboxylic acid group allows for various reactions, including esterification and amidation, which are crucial steps in synthesizing a wide range of organic products .

Material Science

In material science, trans-4-Fluorocyclohexanecarboxylic Acid can be used to modify the surface properties of materials. For instance, it can be grafted onto polymers to alter their hydrophobicity or to introduce specific functional groups that can further react with other substances .

Agricultural Chemistry

Agricultural chemistry is another field where this compound finds application. It can be used to synthesize agrochemicals such as herbicides and pesticides. The fluorine atom in its structure can play a critical role in the biological activity of these compounds.

Analytical Chemistry

In analytical chemistry, 4-fluorocyclohexanecarboxylic acid can be used as a standard or reagent in chromatographic methods to quantify or identify other substances. Its unique chemical properties make it suitable for use in high-performance liquid chromatography (HPLC) and other analytical techniques .

Bioconjugation Techniques

Bioconjugation techniques, which involve attaching a biomolecule to another molecule, often use trans-4-Fluorocyclohexanecarboxylic Acid . Its reactive carboxylic acid group can be used to form stable amide bonds with amines on proteins or other biomolecules, facilitating the creation of targeted drug delivery systems .

Neuroscience Research

Lastly, in neuroscience research, this compound can be used to study neurotransmitter systems. By incorporating it into molecules that interact with neural receptors, researchers can investigate the effects of structural changes on receptor binding and activity .

Direcciones Futuras

Propiedades

IUPAC Name |

4-fluorocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11FO2/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMDEBKXOXPBEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-4-Fluorocyclohexanecarboxylic Acid | |

CAS RN |

95233-41-3 | |

| Record name | 4-fluorocyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of trans-4-fluorocyclohexanecarboxylic acid in PET imaging with 18F-FCWAY?

A1: trans-4-Fluorocyclohexanecarboxylic acid (trans-4-FC) is a major metabolite of 18F-FCWAY, a PET radioligand designed to visualize serotonin 5-HT1A receptors in the brain [, ]. The formation of trans-4-FC through defluorination of 18F-FCWAY presents a challenge in PET imaging. This is because the accumulation of radioactive fluoride, a byproduct of defluorination, in the skull leads to spillover contamination, obscuring the signal from the target receptor in the brain [].

Q2: How does disulfiram impact the metabolism of 18F-FCWAY and improve PET imaging?

A2: Disulfiram, an inhibitor of the cytochrome P450 enzyme CYP2E1, has been shown to effectively reduce the defluorination of 18F-FCWAY in humans []. By inhibiting CYP2E1, disulfiram decreases the formation of trans-4-FC and consequently reduces radioactive fluoride accumulation in the skull. This results in a cleaner signal from 18F-FCWAY binding to 5-HT1A receptors in the brain, enhancing the visualization of these receptors []. This suggests that disulfiram, or other CYP2E1 inhibitors, could be valuable tools in improving the sensitivity and accuracy of PET imaging using radioligands susceptible to defluorination.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7R,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole](/img/structure/B1252904.png)

![Indeno[1,2-b]indole](/img/structure/B1252910.png)

![2-[2-(4-Chlorophenyl)-5-(2-furyl)-4-oxazolyl]acetic acid](/img/structure/B1252912.png)

![2-[(1S,5R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,5a,8-tetrahydroxy-10a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B1252914.png)

![[(2s)-3-Methyl-5-Oxo-2,5-Dihydrofuran-2-Yl]acetic Acid](/img/structure/B1252918.png)

![(3R,3aR,6aR,8S,9S,9aR,9bR)-3,8-dihydroxy-3-(hydroxymethyl)-9-methyl-6-methylidene-4,5,6a,7,8,9,9a,9b-octahydro-3aH-azuleno[4,5-b]furan-2-one](/img/structure/B1252919.png)

![(7S,9S)-9-acetyl-7-[(2S,4R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1252922.png)